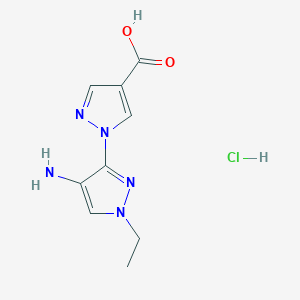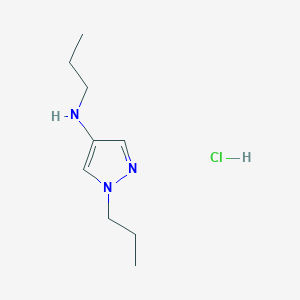![molecular formula C18H17ClN2O2 B12223337 2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B12223337.png)
2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride is a chemical compound with a molecular formula of C18H16N2O2 It is known for its unique structure, which includes a quinoline ring substituted with dimethyl groups and an amino group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Substitution with Dimethyl Groups: The quinoline ring is then substituted with dimethyl groups at the 2 and 6 positions using reagents such as methyl iodide and a base like cesium carbonate in a solvent like dimethylformamide (DMF).
Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using reagents like sodium hydride and an appropriate amine.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety is synthesized separately and then coupled with the quinoline derivative through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reagents like palladium on carbon (Pd/C) and hydrogen gas, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as a solvent.
Substitution: Sodium hydride, methyl iodide, cesium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid: The parent compound without the hydrochloride salt.
2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid methyl ester: A methyl ester derivative with different solubility and reactivity properties.
2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid ethyl ester: An ethyl ester derivative with unique chemical properties.
Uniqueness
2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride is unique due to its specific combination of a quinoline ring with dimethyl and amino substitutions, coupled with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H17ClN2O2 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-[(2,6-dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C18H16N2O2.ClH/c1-11-7-8-16-14(9-11)17(10-12(2)19-16)20-15-6-4-3-5-13(15)18(21)22;/h3-10H,1-2H3,(H,19,20)(H,21,22);1H |
InChI Key |
VEEXCSCXTLPXFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC=C3C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12223256.png)
![5-(2,4-Dichlorophenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12223263.png)


![1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one](/img/structure/B12223279.png)
![4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12223292.png)
![1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12223294.png)

![2,5-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]furan-3-carboxamide](/img/structure/B12223315.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12223319.png)
amine](/img/structure/B12223321.png)

![Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate](/img/structure/B12223332.png)
